molecular formula C18H18ClN3O3S B12199504 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B12199504
M. Wt: 391.9 g/mol
InChI Key: JKDCHVCATAGGRF-UHFFFAOYSA-N
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Description

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound with a molecular formula of C20H20ClN3O2S It is characterized by the presence of a chloro group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfonic acids and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanocomposites.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide
  • 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide exhibits unique properties due to the presence of the methyl group on the benzene ring. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C18H18ClN3O3S/c1-12-11-15(9-10-16(12)19)26(24,25)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3

InChI Key

JKDCHVCATAGGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl

Origin of Product

United States

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